5-Acetoximatil-2-furaldehído

Descripción general

Descripción

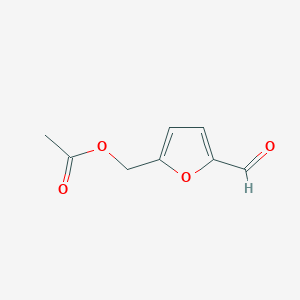

5-Acetoxymethyl-2-furaldehyde: is an organic compound with the molecular formula C8H8O4 . It is also known by other names such as (5-Formylfuran-2-yl)methyl acetate and 5-Acetoxymethylfurfural . This compound is a volatile flavor compound found in certain natural sources like berrycactus and traditional balsamic vinegar of Modena . It is known for its potential as a sweet modulator compound .

Aplicaciones Científicas De Investigación

Chemistry: 5-Acetoxymethyl-2-furaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of various furan derivatives .

Biology and Medicine:

Industry: In the food industry, it is used to enhance flavors and reduce off-tastes in products like vinegar . It is also explored for its potential in creating bio-based chemicals and materials .

Mecanismo De Acción

Target of Action

The primary target of 5-Acetoxymethyl-2-furaldehyde is the Aquaporin-1 (AQP1) channels . AQP1 channels are dual water and ion channels that enhance migration and invasion when upregulated in leading edges of certain classes of cancer cells .

Mode of Action

5-Acetoxymethyl-2-furaldehyde and structurally related compounds have been found to block the ion conductance in human AQP1 channels .

Biochemical Pathways

The compound’s ability to block ion conductance in aqp1 channels suggests it may influence pathways related tocell migration and invasion , particularly in the context of cancer .

Result of Action

The blocking of ion conductance in AQP1 channels by 5-Acetoxymethyl-2-furaldehyde can slow cancer cell migration and invasion . This suggests the compound may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

It’s worth noting that the compound is a volatile flavor compound present in berrycactus and traditional balsamic vinegar of Modena , suggesting it may be stable in a variety of environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Acetoxymethyl-2-furaldehyde can be synthesized through the acetylation of 5-hydroxymethylfurfural. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred adequately to achieve a high yield.

Industrial Production Methods: In industrial settings, the production of 5-Acetoxymethyl-2-furaldehyde involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Acetoxymethyl-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: 5-Formyl-2-furancarboxylic acid.

Reduction: 5-Hydroxymethyl-2-furaldehyde.

Substitution: Products depend on the nucleophile used, such as 5-hydroxymethyl-2-furaldehyde when using hydroxide ions.

Comparación Con Compuestos Similares

- 5-Hydroxymethyl-2-furaldehyde

- 5-Formyl-2-furancarboxylic acid

- 5-Methylfurfural

- Furfural

Comparison: 5-Acetoxymethyl-2-furaldehyde is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 5-Hydroxymethyl-2-furaldehyde lacks the acetoxy group, making it less reactive in certain substitution reactions . Similarly, 5-Methylfurfural has a methyl group instead of an acetoxy group, affecting its flavor-modulating properties .

Actividad Biológica

5-Acetoxymethyl-2-furaldehyde (AcMF) is a furanic compound that has garnered attention due to its diverse biological activities, including antifungal, anticancer, and potential applications in food chemistry. This article reviews the synthesis, biological properties, and relevant studies surrounding AcMF, supported by data tables and case studies.

5-Acetoxymethyl-2-furaldehyde is derived from carbohydrates through dehydration reactions, often utilizing Lewis acid catalysts such as zinc chloride. The synthesis of AcMF has been optimized for yields of up to 80% when using fructose as a substrate under specific conditions (100 °C for 6 hours) . The compound is characterized by its hydrophobicity and stability, making it a suitable candidate for various biochemical applications.

Antifungal Activity

AcMF has demonstrated notable antifungal properties. Research indicates that it exhibits significant activity against various fungal strains, contributing to its potential use in agricultural and food preservation contexts. For example, studies have shown that AcMF effectively inhibits the growth of Candida albicans, a common fungal pathogen .

Anticancer Activity

The anticancer potential of AcMF has been explored in several studies. In vitro assays have revealed that AcMF can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .

Antibacterial Activity

In addition to its antifungal and anticancer properties, AcMF exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) showing effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities of 5-Acetoxymethyl-2-furaldehyde

The mechanisms underlying the biological activities of AcMF are still being elucidated. Preliminary findings suggest that the compound may disrupt cellular membranes in fungi and bacteria, leading to cell death. In cancer cells, AcMF appears to activate apoptotic pathways, although the exact molecular targets remain to be fully characterized.

Propiedades

IUPAC Name |

(5-formylfuran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147166 | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-58-3 | |

| Record name | 5-(Acetoxymethyl)-2-furaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylfurfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLFURFURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the taste profile of 5-Acetoxymethyl-2-furaldehyde?

A1: 5-Acetoxymethyl-2-furaldehyde contributes to the sweet taste of certain foods. It was identified in traditional balsamic vinegar of Modena (TBV) and contributes to its long-lasting sweet taste quality. [] It was also found to be a key flavor compound in berrycactus fruit. []

Q2: How does 5-Acetoxymethyl-2-furaldehyde interact with taste receptors?

A2: Research has shown that 5-Acetoxymethyl-2-furaldehyde interacts with the sweet taste receptor hTAS1R2/hTAS1R3, confirming its role as a sweetness modulator. []

Q3: Beyond taste modulation, does 5-Acetoxymethyl-2-furaldehyde exhibit other biological activities?

A3: Yes, 5-Acetoxymethyl-2-furaldehyde has demonstrated an ability to block ion conductance in human Aquaporin-1 (AQP1) channels. [] While it doesn't affect water flux through these channels, its inhibition of ion conductance impacts AQP1-dependent cell migration and invasiveness in cancer cell lines, suggesting potential anti-cancer properties. []

Q4: What is the molecular formula and weight of 5-Acetoxymethyl-2-furaldehyde?

A4: While the provided texts don't explicitly state the molecular formula and weight, based on its chemical structure, 5-Acetoxymethyl-2-furaldehyde has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q5: Can 5-Acetoxymethyl-2-furaldehyde be synthesized from renewable resources?

A5: Yes, 5-Acetoxymethyl-2-furaldehyde can be synthesized from cellulose-containing waste materials like cigarette butts, diapers, newspapers, and soybean peels. Hydrothermal treatment of these materials in the presence of catalysts like CH3COOH, H3PO4, and Sc(OTf)3 can yield 5-Acetoxymethyl-2-furaldehyde. [] It can also be produced through the pyrolysis of table sugar at high temperatures (500°C), resulting in bio-oils containing this compound. []

Q6: Are there any analytical methods to detect and quantify 5-Acetoxymethyl-2-furaldehyde in complex mixtures like balsamic vinegar?

A6: Yes, researchers have used mid-infrared (MID-IR) spectroscopy combined with Linear Discriminant Analysis to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars based on their chemical composition, including 5-Acetoxymethyl-2-furaldehyde. [] This method highlights the compound's potential as an indicator of the aging process in balsamic vinegar.

Q7: Does the concentration of 5-Acetoxymethyl-2-furaldehyde vary in balsamic vinegar?

A8: Yes, the concentration of 5-Acetoxymethyl-2-furaldehyde, along with other chemical parameters like α-aminoadipic acid, volatile compounds, amino acid composition, trace elements, and physical properties, can be used to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars. [] Traditional balsamic vinegar of Modena typically contains higher levels of 5-Acetoxymethyl-2-furaldehyde compared to standard balsamic vinegar. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.